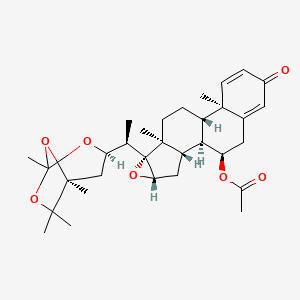
1-Oxobakkenolide S
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Oxobakkenolide S is a high-purity natural product . It is derived from the roots of Petasites formosanus . The compound has a molecular weight of 264.32 g/mol .
Molecular Structure Analysis
The molecular structure of 1-Oxobakkenolide S is C15H20O4 . The chemical name for 1-Oxobakkenolide S is 3-hydroxy-7,7a-dimethyl-4’-methylidenespiro[1,3,3a,5,6,7-hexahydroindene-2,3’-oxolane]-2’,4-dione .Physical And Chemical Properties Analysis
1-Oxobakkenolide S is a powder . It has a molecular weight of 264.32 g/mol . The compound is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Scientific Research Applications
Medicine
1-Oxobakkenolide S: has potential applications in the field of medicine, particularly in drug delivery and imaging. It could be utilized in the design of new drugs, where its structure may be modified to interact with specific biological targets. Additionally, its properties might be harnessed for developing sensors for determining sugars, which could have implications for diabetes management .
Agriculture
In agriculture, 1-Oxobakkenolide S could be explored for its role in enhancing nutrient use efficiency. It might be used as a carrier for slow-release macronutrients or micronutrients, contributing to sustainable farming practices by reducing nutrient loss and improving soil health .
Biotechnology
The compound’s applications in biotechnology could be vast, including its use in the development of green solvents like natural deep eutectic solvents (NADESs). These solvents are known for their sustainability, biocompatibility, and remarkable solubilizing power, which could be beneficial in various biotechnological processes .
Environmental Science
1-Oxobakkenolide S: may find applications in environmental science, particularly in the improvement of environmental conditions. Its properties could be utilized in the synthesis of nanomaterials that aid in pollution reduction, clean energy production, and water purification .
Material Science
In material science, 1-Oxobakkenolide S could contribute to the development of oxide-based materials and structures. These materials have a wide range of practical applications, including microelectronics, photonics, and energy storage, and could also be used for environmental applications .
properties
IUPAC Name |
3-hydroxy-7,7a-dimethyl-4'-methylidenespiro[1,3,3a,5,6,7-hexahydroindene-2,3'-oxolane]-2',4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-8-4-5-10(16)11-12(17)15(7-14(8,11)3)9(2)6-19-13(15)18/h8,11-12,17H,2,4-7H2,1,3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXPYCDJQTAYYAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)C2C1(CC3(C2O)C(=C)COC3=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


